REACTION_CXSMILES
|
[C:1]([O:4]O)(=[O:3])[CH3:2].C([O-])(=O)C.[Na+].[CH:11]12[CH2:21][CH:17](C(=O)C1)[CH:16]1[CH:12]2[CH2:13][CH2:14][CH2:15]1>C(O)(=O)C.ClCCl>[CH:11]12[CH2:21][CH:17]([O:4][C:1](=[O:3])[CH2:2]1)[CH:16]1[CH:12]2[CH2:13][CH2:14][CH2:15]1 |f:1.2|
|
Name
|
peracetic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C12C3CCCC3C(C(C1)=O)C2
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
1 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
60 g
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was kept at 20°-25°
|
Type
|
TEMPERATURE
|
Details
|
by external cooling by means of a ice-water bath during the whole addition
|
Reaction Time |
48 h |
Name
|
|
Type
|
|
Smiles
|
C12C3CCCC3C(OC(C1)=O)C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |